

Temsirolimus pharmacokinetics metabolism half-life

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Temsirolimus

CAS No.: 162635-04-3

[Get Quote](#)

Cat. No.: S548071

Quantitative Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic parameters for **temsirolimus** and its active metabolite, sirolimus.

Parameter	Temsirolimus	Sirolimus
Half-life (Mean)	17.3 hours [1] [2]	54.6 hours [1] [2]
Volume of Distribution	172 L [1]	Information not specified in search results
Clearance (Mean)	16.2 L/h [1] [2]	Information not specified in search results
Peak Concentration Time	End of infusion [1] [2]	0.5 - 2 hours after infusion [1]
Protein Binding	~87% (in vitro) [1]	Information not specified in search results
Primary Route of Elimination	Feces (78%) [1] [2]	Feces [1]

Parameter	Temsirolimus	Sirolimus
Secondary Route of Elimination	Urine (<5%) [1] [2]	Urine [1]
Metabolizing Enzymes	CYP3A4 (major), carboxyesterases (to sirolimus) [1] [2]	CYP3A4 [1]

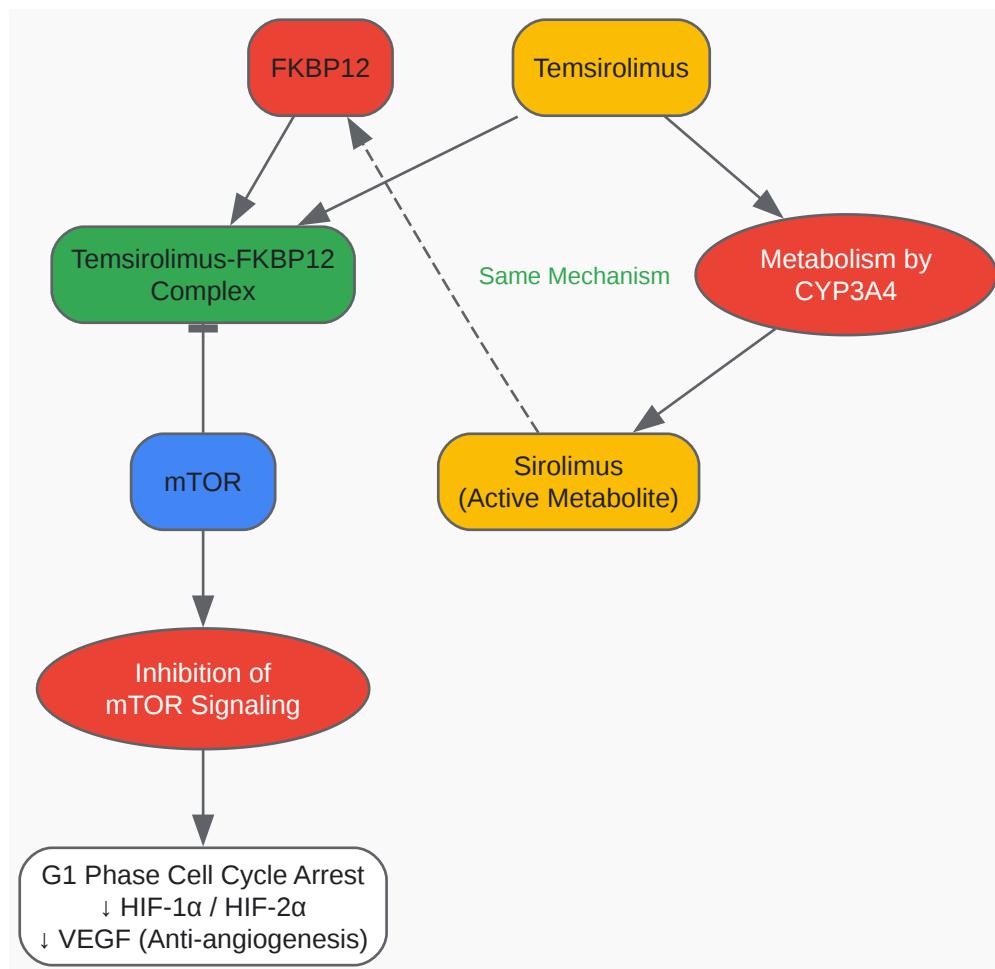
Experimental Protocols & Methodologies

The following details key methodologies from published studies that characterize **temsirolimus** pharmacokinetics.

Population Pharmacokinetic Modeling in a Pediatric Population

This study aimed to develop a population PK model for **temsirolimus** and sirolimus in children with recurrent solid or central nervous system tumors [3].

- **Patient Population & Sampling:** The analysis used PK data from 19 pediatric patients (aged 1-19 years) in a Children's Oncology Group phase I trial. Serial whole blood samples were collected on day 1 of cycle 1 at the following time points: pre-dose, 15 and 30 minutes, 1, 3, 6, 24, 48, 72, and 168 hours after the end of a weekly intravenous **temsirolimus** infusion [3].
- **Bioanalytical Method:** Whole blood concentrations of **temsirolimus** and sirolimus were determined using a **validated liquid chromatography tandem-mass spectrometry (LC-MS/MS) assay** [3].
 - **Temsirolimus Assay:** The range of reliable quantification was 0.5–100 ng/mL, with interday imprecision of 3.8–7.0% and accuracy of 99.9–108.2% [3].
 - **Sirolimus Assay:** The range of reliable quantification was 0.1–100 ng/mL, with interday imprecision of 6.0–12.4% and accuracy of 98.5–106% [3].
- **Modeling Technique:** Population PK analysis was performed using **nonlinear mixed-effect modeling (NONMEM, version 7.2)**. The first-order conditional estimation method with interaction (FOCE-I) was used. Allometrically scaled body weight was incorporated to account for body size differences [3].
- **Structural Model:** A **three-compartment model with zero-order infusion** best described **temsirolimus** PK. A **two-compartment model** adequately described the disposition of sirolimus, which was integrated into the parent drug model as a metabolite formation model [3].


Clinical Pharmacology and Dosing Studies

Early phase clinical trials established the foundational PK and safety profile of **temsirolimus** [4].

- **Dose Range Finding:** Initial trials investigated a wide range of once-weekly IV doses (7.5–220 mg/m²) administered as a 30-minute infusion to determine the maximum tolerated dose and characterize the pharmacokinetic profile [4].
- **Drug-Drug Interaction Studies:** Specific studies in healthy subjects evaluated the impact of co-administered drugs. For example, co-administration with the potent CYP3A4 inducer **rifampin** resulted in no significant change in **temsirolimus** exposure but decreased sirolimus Cmax and AUC by 65% and 56%, respectively. This confirmed sirolimus is a substrate for CYP3A4 and informed dosing guidance for concomitant therapies [4].

Mechanism of Action and Metabolic Pathway

Temsirolimus exerts its anticancer effects by inhibiting the mammalian target of rapamycin (mTOR), a key serine/threonine kinase. The following diagram illustrates its mechanism of action and metabolic fate.

Click to download full resolution via product page

Temsirolimus enters cells and binds to the intracellular protein FKBP-12. This drug-protein complex then **directly inhibits mTOR kinase activity** [5] [2]. Key downstream consequences include:

- **Cell Cycle Arrest:** Inhibition of mTOR blocks its ability to phosphorylate downstream effectors like p70S6k, leading to an arrest in the G1 phase of the cell cycle [5] [2].
- **Antiangiogenic Effects:** In renal cell carcinoma models, mTOR inhibition reduces levels of hypoxia-inducible factors (HIF-1 α and HIF-2 α) and vascular endothelial growth factor (VEGF) [5] [2].

Simultaneously, **temsirolimus** is metabolized in the liver, primarily by CYP3A4, into its major active metabolite, **sirolimus**, which exhibits equipotent mTOR inhibitory activity [1] [4].

Dosing and Clinical Application Considerations

- **Dosing Adjustment:** The recommended dose for advanced renal cell carcinoma is **25 mg administered as a 30-60 minute IV infusion once weekly** [6] [7]. Dose reduction is necessary for patients with mild hepatic impairment and when co-administered with strong CYP3A4 inhibitors [6] [7].
- **Inherent Variability:** **Temsirolimus** displays **nonlinear pharmacokinetics**, while sirolimus exhibits linear pharmacokinetics over the 1-25 mg dose range [1]. Large interpatient variability in PK has been observed, which can be a determinant of adverse drug reactions [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Mammalian Target of Rapamycin - Page 8 [medscape.com]
2. TORISEL® (temsirolimus) Clinical Pharmacology Patient ... [pfizermedical.com]
3. Population pharmacokinetics of temsirolimus and sirolimus in ... [pmc.ncbi.nlm.nih.gov]
4. Intravenous Temsirolimus in Cancer Patients: Clinical ... [sciencedirect.com]
5. : Uses, Interactions, Mechanism of... | DrugBank Online Temsirolimus [go.drugbank.com]
6. Monograph for Professionals - Drugs.com Temsirolimus [drugs.com]
7. DailyMed - TEMSIROLIMUS kit [dailymed.nlm.nih.gov]

To cite this document: Smolecule. [Temsirolimus pharmacokinetics metabolism half-life]. Smolecule, [2026]. [Online PDF]. Available at: <https://www.smolecule.com/products/b548071#temsirolimus-pharmacokinetics-metabolism-half-life>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com